molecular formula C20H16N2O4S B3311837 N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide CAS No. 946275-20-3

N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide

Cat. No. B3311837
CAS RN: 946275-20-3
M. Wt: 380.4 g/mol
InChI Key: NMXFRVZTWHAVHY-UHFFFAOYSA-N
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Description

“N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found in a wide range of natural and synthetic compounds with various biological and pharmacological applications . They have been used in the treatment of diseases such as cancer or psoriasis .

Advantages and Limitations for Lab Experiments

N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, allowing it to exert its effects directly on the brain. It is also stable and easy to handle, making it suitable for use in a range of experimental settings. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental protocols.

Future Directions

There are several future directions for research on N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of focus is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases. Further studies are also needed to elucidate the precise mechanisms of action of this compound and to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, this compound is a novel compound that has shown promise for its potential applications in scientific research, particularly in the field of neuroscience. Its ability to modulate various signaling pathways in the brain has led to its investigation as a potential therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and to identify any potential limitations or side effects associated with its use.

Scientific Research Applications

N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, two mechanisms that are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to enhance cognitive function and memory in animal models.

properties

IUPAC Name

N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-15-8-7-13-9-18(26-17(13)10-15)16-12-27-20(21-16)22-19(23)11-25-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXFRVZTWHAVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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